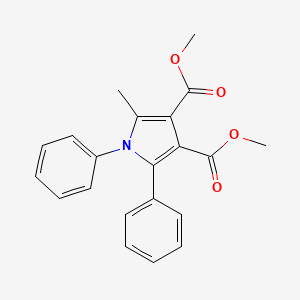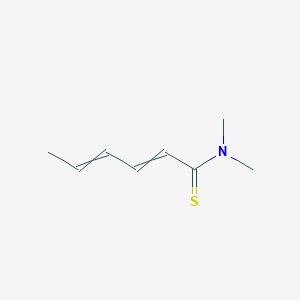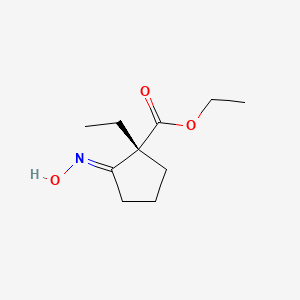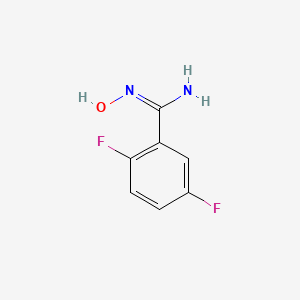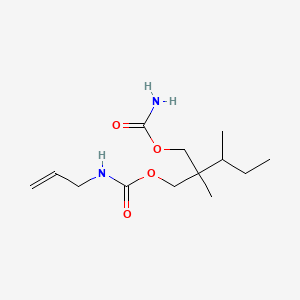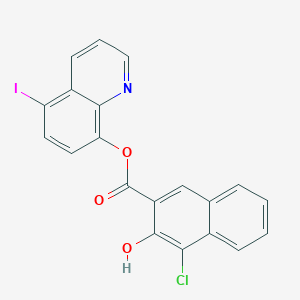![molecular formula C7H14N2O B13797645 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[321]octane,3-(aminooxy)-,endo-(9CI) is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo family, which is known for its unique bicyclic structure
Méthodes De Préparation
The synthesis of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes due to their efficiency and ability to produce the desired stereochemistry.
Analyse Des Réactions Chimiques
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oximes or nitroso compounds, while reduction can yield amines or hydroxylamines.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: Its unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. This interaction can modulate various biochemical pathways, making it a useful tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) can be compared to other azabicyclo compounds such as 2-Azabicyclo[3.2.1]octane . While both compounds share a similar bicyclic structure, the presence of different functional groups (aminooxy vs. other substituents) imparts unique reactivity and applications. The 8-azabicyclo[3.2.1]octane scaffold is another related compound, known for its role in the synthesis of tropane alkaloids .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
O-(1-azabicyclo[3.2.1]octan-3-yl)hydroxylamine |
InChI |
InChI=1S/C7H14N2O/c8-10-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2 |
Clé InChI |
HMSYSSDWFSLXEF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1CC(C2)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


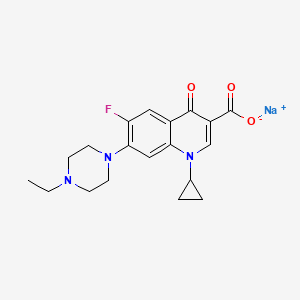
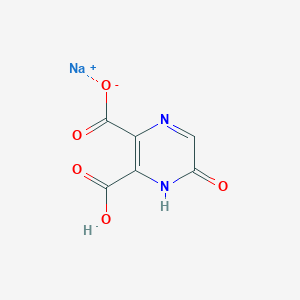
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
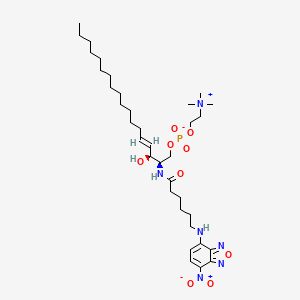

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
